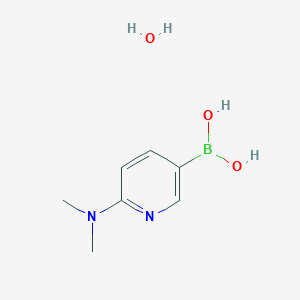![molecular formula C10H17N3 B1145930 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 1338247-33-8](/img/no-structure.png)
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (THPP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that has shown great potential in the development of new drugs. THPP is synthesized through various methods, and its mechanism of action has been extensively studied. It has shown promising results in scientific research applications, and its biochemical and physiological effects have been investigated.
作用机制
The mechanism of action of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is not fully understood, but it is believed to interact with various receptors and enzymes in the body. It has been shown to bind to the adenosine A2A receptor, which is involved in the regulation of inflammation and cell proliferation. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, this compound has been shown to improve cognitive function in animal models.
实验室实验的优点和局限性
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action has been extensively studied. This compound has also been shown to have low toxicity, making it a safe molecule for lab experiments. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. One area of research is the development of new drugs based on this compound. This compound has shown great potential in the treatment of various diseases, and further research is needed to explore its therapeutic potential. Another area of research is the investigation of the structure-activity relationship of this compound. By studying the structure-activity relationship of this compound, researchers can gain a better understanding of its mechanism of action and develop more potent analogs. Additionally, future research can focus on improving the solubility and pharmacokinetic properties of this compound to enhance its effectiveness in vivo.
合成方法
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can be synthesized through various methods, including the one-pot reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-aminopyridine with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst. The synthesis of this compound is relatively simple and can be carried out in a few steps, making it an attractive molecule for drug development.
科学研究应用
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has shown promising results in scientific research applications. It has been studied for its potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been investigated for its anti-inflammatory properties and has shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
1338247-33-8 |
|---|---|
分子式 |
C10H17N3 |
分子量 |
179.26208 |
同义词 |
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B1145851.png)
